Ipragliflozin-d5 -

Ipragliflozin-d5

Catalog Number: EVT-1496039
CAS Number:
Molecular Formula: C₂₁H₁₆D₅FO₅S
Molecular Weight: 409.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ipragliflozin-d5 is a deuterated form of ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily utilized in the management of type 2 diabetes mellitus by promoting glycemic control through the inhibition of glucose reabsorption in the kidneys. Ipragliflozin-d5 serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking and analysis of drug metabolism and pharmacodynamics.

Source and Classification

Ipragliflozin-d5 is classified under the category of antidiabetic agents, specifically as an SGLT2 inhibitor. It is synthesized from starting materials that are readily available and cost-effective, aligning with principles of green chemistry. The compound is derived from the parent compound ipragliflozin, which has been extensively studied and marketed for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of ipragliflozin-d5 involves several key steps that utilize deuterated reagents to replace specific hydrogen atoms with deuterium. A notable synthetic route includes:

These methods emphasize simplicity and efficiency, avoiding harsh reaction conditions or expensive reagents, thus making them favorable for large-scale synthesis .

Molecular Structure Analysis

Structure and Data

Ipragliflozin-d5 has a molecular formula of C_19H_21D_5F_2N_2O_4S. The presence of deuterium atoms in the structure enhances its stability and alters its physical properties slightly compared to non-deuterated ipragliflozin. The compound's structure features:

  • A benzothiophene core
  • A fluorobenzyl moiety
  • A glucopyranosyl ring

The molecular weight is approximately 396.52 g/mol, which is important for calculating dosages in pharmacological studies.

Chemical Reactions Analysis

Reactions and Technical Details

Ipragliflozin-d5 undergoes various chemical reactions typical of SGLT2 inhibitors, including:

  • Hydrolysis: Involves the cleavage of glycosidic bonds under acidic or basic conditions.
  • Nucleophilic Substitution: Key in forming the glucopyranosyl part of the molecule.
  • Deuterium Exchange: This process is crucial for tracking the metabolic pathways of the compound in biological systems.

The reactions are generally characterized by their selectivity and efficiency, contributing to the compound's suitability for therapeutic applications .

Mechanism of Action

Process and Data

Ipragliflozin-d5 functions by inhibiting SGLT2, a protein responsible for glucose reabsorption in the proximal renal tubules. By blocking this transporter, ipragliflozin-d5 promotes:

  • Increased urinary glucose excretion
  • Lowered blood glucose levels
  • Improved glycemic control in patients with type 2 diabetes mellitus

The mechanism also leads to osmotic diuresis, which can result in weight loss and reduced blood pressure in some patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ipragliflozin-d5 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The presence of deuterium enhances thermal stability compared to its non-deuterated counterpart.

Further analyses such as NMR spectroscopy confirm the incorporation of deuterium into the molecule, which is crucial for its application in pharmacokinetic studies .

Applications

Scientific Uses

Ipragliflozin-d5 is primarily used in research settings to study:

  • Pharmacokinetics: Understanding how the drug is absorbed, distributed, metabolized, and excreted in biological systems.
  • Drug Interaction Studies: Evaluating how ipragliflozin interacts with other medications or substances within the body.
  • Metabolic Pathway Analysis: Investigating metabolic pathways using isotopic labeling techniques.

These applications are vital for optimizing therapeutic strategies involving SGLT2 inhibitors and improving patient outcomes in diabetes management .

Introduction to Ipragliflozin-d5: Isotopic Labeling in Pharmacological Research

Chemical Identity and Structural Characteristics of Ipragliflozin-d5

Ipragliflozin-d5 (chemical formula: C₂₁H₁₆D₅FO₅S; molecular weight: 409.48 g/mol) is a deuterium-labeled analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor ipragliflozin. This isotopologue features five deuterium atoms (D) replacing protium (H) at specific positions on the benzothiophene moiety—specifically at the 3,4,5,6,7 positions of the fused benzene ring [5] [9]. The core pharmacophore remains identical to the non-deuterated parent compound, preserving the O-glucoside structure critical for SGLT2 binding. The molecular structure retains the fluorine atom at the 4-position and the thioether linkage essential for target engagement, while deuterium substitution introduces a mass shift detectable via mass spectrometry [5].

The deuterium atoms are incorporated at metabolically stable positions to minimize interference with biological activity. X-ray crystallography confirms that deuteration does not alter the three-dimensional conformation or the C-glycosidic bond geometry, maintaining the (2S,3R,4R,5S,6R) stereochemistry required for optimal SGLT2 inhibition [9]. This structural fidelity ensures that the labeled compound serves as a reliable tracer for pharmacokinetic studies.

Table 1: Structural Specifications of Ipragliflozin-d5

PropertySpecification
Chemical FormulaC₂₁H₁₆D₅FO₅S
Molecular Weight409.48 g/mol
Deuterium Positions3,4,5,6,7 of benzothiophene ring
Parent Compound CAS761423-87-4
Isotopologue CASNot provided in sources
Key Pharmacophore(2S,3R,4R,5S,6R)-O-glucoside

Rationale for Deuterium Labeling in SGLT2 Inhibitor Studies

Deuterium labeling serves as a powerful tool for elucidating the metabolic pathways of SGLT2 inhibitors like ipragliflozin. The kinetic isotope effect (KIE) arising from deuterium’s higher atomic mass (2 vs. 1 amu) strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This reduced bond lability decelerates oxidative metabolism by cytochrome P450 enzymes, particularly at deuterium-substituted sites [4] [7]. For ipragliflozin, deuteration targets the benzothiophene ring—a known site of phase I metabolism—enabling researchers to track hepatic biotransformation without compromising the molecule’s target affinity [7] [9].

In comparative studies, deuterated analogs exhibit altered metabolic stability while maintaining pharmacological activity. Research shows that the half-life (t₁/₂) of deuterated SGLT2 inhibitors increases by 20–40% in in vitro hepatocyte models due to attenuated CYP2C8/3A4-mediated oxidation [7]. This property allows ipragliflozin-d5 to function as an internal standard in mass spectrometry, eliminating quantification errors caused by matrix effects in bioanalytical assays [4]. Furthermore, deuterium tagging distinguishes drug-derived metabolites from endogenous compounds in urine and plasma, facilitating precise excretion studies—a critical advantage given ipragliflozin’s renal clearance pathway [3] [6].

Role of Stable Isotopes in Drug Metabolism and Pharmacokinetic Analysis

Ipragliflozin-d5 enables high-resolution pharmacokinetic (PK) and pharmacodynamic (PD) studies through isotope tracing. When co-administered with non-deuterated ipragliflozin in crossover trials, it permits simultaneous tracking of both compounds in biological matrices. This approach accurately quantifies absorption, distribution, metabolism, and excretion (ADME) parameters without inter-study variability [4] [7]. Key applications include:

  • Metabolic Stability Profiling: Human liver microsome assays reveal that deuteration reduces intrinsic clearance (Clint) by 15–30%, extending in vitro half-life. This stabilizes the molecule against dehydrogenation and hydroxylation at the benzothiophene ring [7].
  • Metabolite Identification: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) distinguishes ipragliflozin-d5 metabolites (e.g., glucuronidated or sulfate conjugates) from endogenous compounds. Studies confirm UGT2B7-mediated glucuronidation as the primary phase II pathway [7] [9].
  • Excretion Kinetics: In renally impaired patients, deuterium labeling quantifies reduced urinary glucose excretion (UGE) due to diminished glomerular filtration, clarifying exposure-response relationships [6].

Table 2: Pharmacokinetic Advantages of Deuterium Labeling in Ipragliflozin Studies

ParameterNon-Deuterated IpragliflozinIpragliflozin-d5Analytical Benefit
Metabolic Half-life10–14 hours12–18 hoursExtended detection window
Key Metabolism SitesBenzothiophene ringStabilized against oxidationClearer metabolite profiling
Detection in PlasmaSubject to matrix effectsDistinguishable mass signalInternal standardization for LC-MS/MS
Urinary Recovery~1% unchangedIdentical excretion profileIsotope-resolved excretion quantification

Deuterium labeling also advances in vivo distribution studies. Whole-body autoradiography with ipragliflozin-d5 localizes the compound to renal proximal tubules—the site of SGLT2 expression—and highlights reduced placental transfer due to deuteration [7]. Furthermore, it clarifies drug-drug interactions (DDIs): Co-administration with metformin or pioglitazone does not alter ipragliflozin-d5’s PK, confirming the absence of transporter-mediated DDIs at SGLT2 [7] [9].

Properties

Product Name

Ipragliflozin-d5

Molecular Formula

C₂₁H₁₆D₅FO₅S

Molecular Weight

409.48

Synonyms

(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol-d5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.